![molecular formula C9H7BrOS B14025973 (3-Bromobenzo[b]thiophen-2-yl)methanol](/img/structure/B14025973.png)
(3-Bromobenzo[b]thiophen-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Bromobenzo[b]thiophen-2-yl)methanol is a chemical compound belonging to the class of benzothiophenes, which are heterocyclic compounds containing a sulfur atom fused to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromobenzo[b]thiophen-2-yl)methanol typically involves the bromination of benzo[b]thiophene followed by a hydroxymethylation reaction. One common method starts with the bromination of benzo[b]thiophene using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst. The resulting 3-bromobenzo[b]thiophene is then subjected to a hydroxymethylation reaction using formaldehyde and a base such as sodium hydroxide to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques like column chromatography and recrystallization are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
(3-Bromobenzo[b]thiophen-2-yl)methanol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles like amines and thiols.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted benzothiophenes.
Oxidation Reactions: Products include aldehydes and carboxylic acids.
Reduction Reactions: Products include alcohols and other reduced derivatives.
Aplicaciones Científicas De Investigación
(3-Bromobenzo[b]thiophen-2-yl)methanol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer properties.
Materials Science: The compound is used in the development of organic semiconductors and conductive polymers for electronic devices.
Biological Research: It serves as a probe in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of (3-Bromobenzo[b]thiophen-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, in medicinal chemistry, it may inhibit bacterial enzymes, leading to antibacterial activity. The exact molecular pathways and targets depend on the specific application and the structure of the derivatives formed .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Iodobenzo[b]thiophen-2-yl)methanol
- 3-Chlorobenzo[b]thiophen-2-yl)methanol
- 3-Fluorobenzo[b]thiophen-2-yl)methanol
Uniqueness
(3-Bromobenzo[b]thiophen-2-yl)methanol is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated counterparts. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in medicinal chemistry and materials science .
Propiedades
Fórmula molecular |
C9H7BrOS |
|---|---|
Peso molecular |
243.12 g/mol |
Nombre IUPAC |
(3-bromo-1-benzothiophen-2-yl)methanol |
InChI |
InChI=1S/C9H7BrOS/c10-9-6-3-1-2-4-7(6)12-8(9)5-11/h1-4,11H,5H2 |
Clave InChI |
BLKRMAFQTSAQAF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C(S2)CO)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-bromo-7-chloropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B14025894.png)
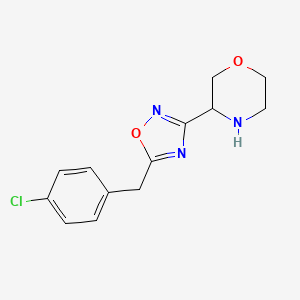
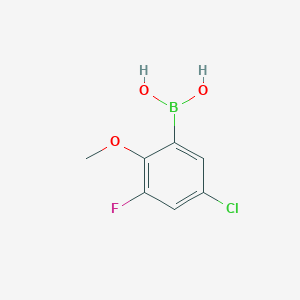
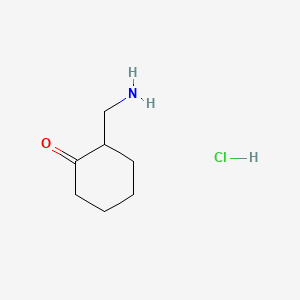
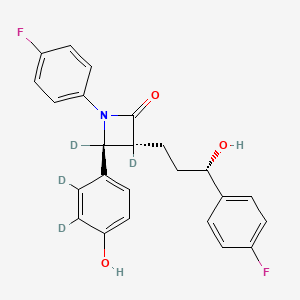
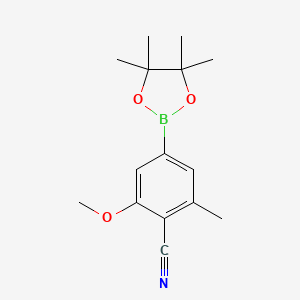
![(1S,4S)-tert-Butyl 1-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate oxalate](/img/structure/B14025921.png)
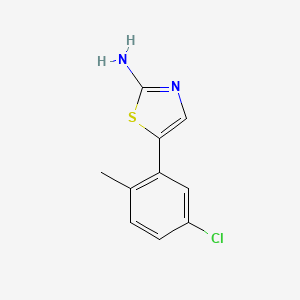
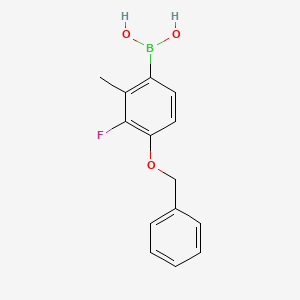
![Methyl 6-fluoro-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14025941.png)
![4-[5-amino-4-benzoyl-3-[3-(trifluoromethyl)phenyl]thiophen-2-yl]-N-[6-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]hexyl]benzamide](/img/structure/B14025943.png)


![2-(3-Fluoro-5-(pyridin-3-yloxy)phenyl)-2,3-dihydrobenzo[D]isothiazole 1,1-dioxide](/img/structure/B14025985.png)
